N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide
Description
N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide is a complex organic compound that features a thiophene ring, a piperidine ring, and an ethanesulfonamide group
Properties
IUPAC Name |
N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-3-22(19,20)15-12-4-6-16(7-5-12)14(18)13-8-11(9-21-13)10(2)17/h8-9,12,15H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTVHXKYINRUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(CC1)C(=O)C2=CC(=CS2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving amines.
Coupling Reaction: The acetylthiophene and piperidine derivatives are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate compound.
Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylthiophene-2-carbonyl)piperidine: Lacks the ethanesulfonamide group.
N-(4-acetylthiophene-2-carbonyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
N-(4-acetylthiophene-2-carbonyl)pyridine: Contains a pyridine ring instead of a piperidine ring
Uniqueness
N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide is unique due to the presence of both the ethanesulfonamide group and the piperidine ring, which confer specific chemical and biological properties that are not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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